molecular formula C10H14N2O3 B2433899 Tert-butyl 4-hydroxypyridin-2-ylcarbamate CAS No. 937263-39-3

Tert-butyl 4-hydroxypyridin-2-ylcarbamate

Cat. No. B2433899
CAS RN: 937263-39-3
M. Wt: 210.233
InChI Key: UXEXGQQHRWHRRM-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxypyridin-2-ylcarbamate, also known as BHQ, is a chemical compound commonly used in scientific research. BHQ is a fluorescent dye that is used as a probe for DNA detection, RNA detection, and protein analysis.

Scientific Research Applications

Synthesis and Scale-up Studies

Tert-butyl 4-hydroxypyridin-2-ylcarbamate has been explored in the synthesis of various pharmaceutical compounds. For instance, Li et al. (2012) described a scalable synthesis process for an intermediate used in manufacturing a lymphocyte function-associated antigen 1 inhibitor, which is related to Tert-butyl 4-hydroxypyridin-2-ylcarbamate (Li et al., 2012).

Structural Characterization

Aouine et al. (2016) conducted a study focusing on the structural characterization of a tert-butyl compound using 2D heteronuclear NMR experiments. This research provides insight into the molecular structure of tert-butyl derivatives, which is essential for understanding their chemical behavior and potential applications (Aouine et al., 2016).

Chemical Reactions and Derivatives

Research into the reactivity and synthesis of tert-butyl derivatives has been extensive. Padwa et al. (2003) discussed the preparation and Diels-Alder reaction of 2-Amido Substituted Furan, involving tert-butyl derivatives. This study provides insights into the chemical reactions that these compounds can undergo, which is critical for their application in synthetic chemistry (Padwa et al., 2003).

Photovoltaic Applications

In the field of renewable energy, Boschloo et al. (2006) explored the use of a tert-butyl derivative in dye-sensitized TiO2 solar cells, demonstrating its significant impact on the performance of these cells (Boschloo et al., 2006).

Analytical Chemistry

The tert-butyl group has been employed in analytical chemistry for structure elucidation and other purposes. For example, Tressler et al. (2014) synthesized specific tert-butyl hydroxyproline derivatives for sensitive application in 19F NMR, highlighting the tert-butyl group's utility in analytical techniques (Tressler et al., 2014).

properties

IUPAC Name

tert-butyl N-(4-oxo-1H-pyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)12-8-6-7(13)4-5-11-8/h4-6H,1-3H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEXGQQHRWHRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=O)C=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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